(2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol
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Overview
Description
(2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol is a chiral compound featuring a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenol derivatives and aldehydes or ketones.
Chiral Center Introduction: The chiral center at the 2-position can be introduced using asymmetric synthesis techniques, such as chiral catalysts or chiral auxiliaries.
Reduction and Functionalization: The final step involves the reduction of the intermediate compound to form the desired alcohol group at the 1-position.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The benzofuran ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
(2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The benzofuran moiety can interact with various enzymes and receptors, leading to modulation of biological processes. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol: The enantiomer of the compound with different chiral properties.
2-(1,3-Dihydro-2-benzofuran-5-yl)ethanol: A similar compound with a different carbon chain length.
2-(1,3-Dihydro-2-benzofuran-5-yl)propan-2-ol: A structural isomer with the hydroxyl group at a different position.
Uniqueness
(2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol is unique due to its specific chiral configuration and the presence of the benzofuran ring. This configuration can result in distinct biological activities and chemical reactivity compared to its similar compounds.
Properties
IUPAC Name |
(2R)-2-(1,3-dihydro-2-benzofuran-5-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(5-12)9-2-3-10-6-13-7-11(10)4-9/h2-4,8,12H,5-7H2,1H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYHESNAKWPUHH-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC2=C(COC2)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=CC2=C(COC2)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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